
Sodium difluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium difluoroacetate (SDFA) is a compound with a wide range of applications in scientific research. It is an organofluorine compound, with a molecular formula of C2H2F2NaO2. Its molecular structure consists of a sodium atom covalently bonded to an oxygen atom, and two fluorine atoms covalently bonded to a carbon atom. It is a colorless, odorless, and water-soluble solid. It is widely used in laboratories for its unique properties, such as its high solubility in water and its low toxicity.
科学的研究の応用
1. Ecotoxicological Evaluation
Sodium difluoroacetate, known for its potent pesticidal properties, has been studied for its effects on aquatic organisms. Zurita et al. (2007) conducted an ecotoxicological evaluation using various aquatic models. They found that this compound is unlikely to cause harmful effects to aquatic organisms due to its high biodegradation rate and low bioaccumulation potential (Zurita et al., 2007).
2. Synthesis Applications
Research by Luo Mengfei (2012) and Yadav et al. (2007) demonstrated the use of this compound in chemical synthesis. Luo Mengfei showed that 2,2-Difluoroethanol can be obtained by reducing ethyl difluoroacetate using sodium borohydride, highlighting the role of this compound in synthetic chemistry (Luo Mengfei, 2012). Similarly, Yadav et al. found that this compound can be used in a diastereoselective synthesis of 4-azidotetrahydropyrans via the Prins-cyclization, further indicating its utility in organic synthesis (Yadav et al., 2007).
3. Analytical Method Development
Hu et al. (2016) developed an analytical method using hydrophilic interaction liquid chromatography-triple quadrupole mass spectrometry to detect this compound in dairy products. This method highlights the application of this compound in the development of sensitive analytical techniques for food safety (Hu et al., 2016).
作用機序
Target of Action
Sodium difluoroacetate, also known as Sodium Dichloroacetate (DCA), is a mitochondrial pyruvate dehydrogenase kinase inhibitor . The primary targets of DCA are the pyruvate dehydrogenase kinases (PDKs) that regulate the activity of the pyruvate dehydrogenase complex (PDC) . PDC plays a crucial role in the metabolic pathway of glucose, converting pyruvate into acetyl-CoA, which then enters the citric acid cycle for energy production .
Mode of Action
DCA acts by inhibiting PDK, which leads to the activation of PDC . By doing so, DCA disrupts the metabolic advantage of cancer cells, forcing them into a metabolic state less favorable for growth .
Biochemical Pathways
The inhibition of PDK and subsequent activation of PDC by DCA affects the glycolytic pathway and the citric acid cycle . This results in increased glucose oxidation, decreased lactate production, and a reduction in the Warburg effect (a form of metabolic reprogramming in cancer cells) . DCA has also been shown to stimulate angiogenesis by improving endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway .
Pharmacokinetics
The pharmacokinetics of DCA, including its absorption, distribution, metabolism, and excretion (ADME) properties, are still under investigation . Studies have shown that dca can cross biological barriers, such as the placenta, indicating its potential bioavailability .
Result of Action
The action of DCA results in various molecular and cellular effects. It has been shown to reduce brain infarct size and brain atrophy, increase VEGF and bFGF levels in vivo, promote angiogenesis in damaged areas, and significantly improve endothelial precursor cell function . These effects contribute to the therapeutic potential of DCA in conditions such as vascular dementia and chronic ischemic stroke .
Safety and Hazards
Sodium difluoroacetate should be handled with care to avoid contact with skin and eyes. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
Sodium difluoroacetate has shown potential in treating various diseases, including cancer and metabolic disorders . However, more studies are needed to fully understand its mechanisms of action and potential applications .
Relevant Papers
Several papers have been published on this compound. For instance, a study found that Sodium dichloroacetate helped alleviate cancer-related fatigue in mice, without interfering with cancer treatments . Another paper discussed the use of Sodium dichloroacetate for the treatment of cancer in adult patients .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium difluoroacetate involves the reaction of Sodium fluoride with Fluoroacetic acid.", "Starting Materials": ["Sodium fluoride", "Fluoroacetic acid"], "Reaction": [ "Add Fluoroacetic acid to a reaction vessel", "Add Sodium fluoride to the reaction vessel", "Stir the reaction mixture at room temperature for several hours", "Heat the reaction mixture to 60-80°C for 1-2 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated Sodium difluoroacetate", "Wash the Sodium difluoroacetate with cold water", "Dry the product in a vacuum desiccator" ] } | |
| 2218-52-2 | |
分子式 |
C2H2F2NaO2 |
分子量 |
119.02 g/mol |
IUPAC名 |
sodium;2,2-difluoroacetate |
InChI |
InChI=1S/C2H2F2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6); |
InChIキー |
CXFQOWRZKBPHHQ-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])(F)F.[Na+] |
正規SMILES |
C(C(=O)O)(F)F.[Na] |
| 2218-52-2 | |
関連するCAS |
381-73-7 (Parent) |
同義語 |
difluoroacetate difluoroacetic acid difluoroacetic acid, 2-(14)C-labeled difluoroacetic acid, ammonium salt difluoroacetic acid, copper (+1) salt difluoroacetic acid, copper (+2) salt difluoroacetic acid, lead (+4) salt difluoroacetic acid, silver (+1) salt difluoroacetic acid, sodium salt sodium difluoroacetate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium difluoroacetate impact lactate levels, and what is its mechanism of action?
A1: this compound (DFA) acts as an activator of pyruvate dehydrogenase, a key enzyme in glucose metabolism. [, ] This enzyme facilitates the conversion of pyruvate to acetyl-CoA, which then enters the citric acid cycle for energy production. By activating pyruvate dehydrogenase, DFA promotes the utilization of pyruvate, thereby reducing its conversion to lactate. [, ] This mechanism of action explains the observed hypolactatemic effect of DFA in both normal and diabetic animal models. [, ]
Q2: What were the key findings regarding this compound's effect on diabetic rats compared to a similar compound?
A2: In studies involving streptozotocin-induced diabetic rats, both DFA and sodium dichloroacetate (DCA), another pyruvate dehydrogenase activator, demonstrated significant lactate-lowering effects. [] Both compounds effectively reduced elevated blood and retinal lactate levels in diabetic rats compared to untreated diabetic controls. [] This finding highlights the potential of pyruvate dehydrogenase activators like DFA and DCA as therapeutic interventions for managing hyperlactatemia associated with diabetes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


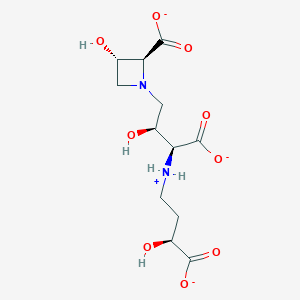
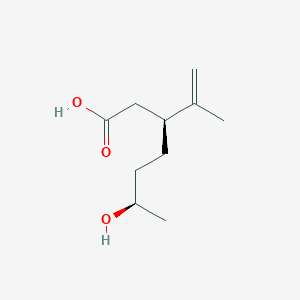
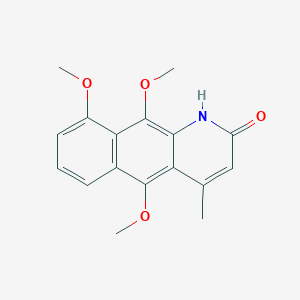

![N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1264381.png)
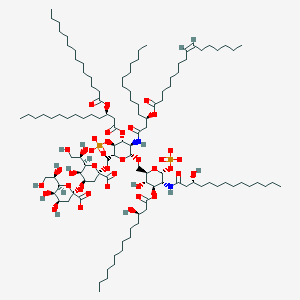
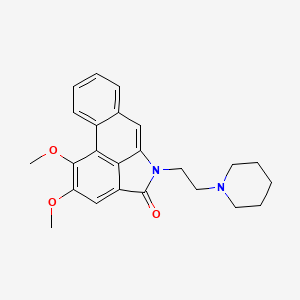

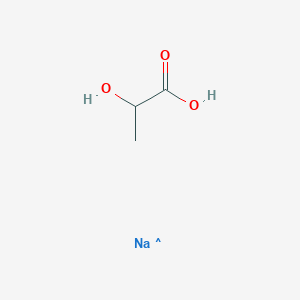
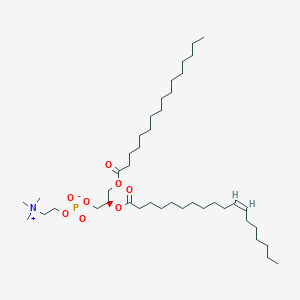
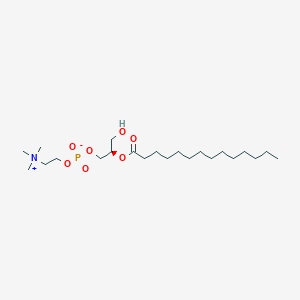
![1-tetracosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264393.png)
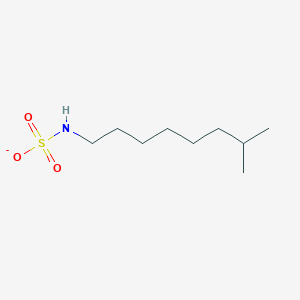
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B1264397.png)
